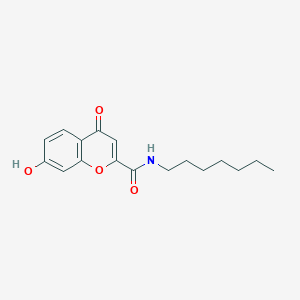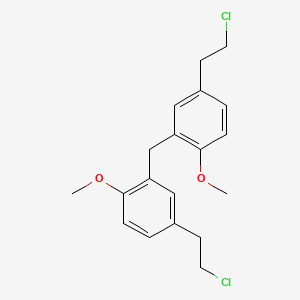
Benzene, 1,1'-methylenebis[5-(2-chloroethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a 2-chloroethyl and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] typically involves the reaction of appropriate benzene derivatives with methylene chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified through various techniques such as distillation or crystallization to achieve the required quality for industrial applications.
化学反応の分析
Types of Reactions
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a common method.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new benzene derivatives with different functional groups.
科学的研究の応用
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,1’-methylenebis[5-chloro-2-methoxy-]
Uniqueness
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective or suitable.
特性
CAS番号 |
848035-19-8 |
|---|---|
分子式 |
C19H22Cl2O2 |
分子量 |
353.3 g/mol |
IUPAC名 |
4-(2-chloroethyl)-2-[[5-(2-chloroethyl)-2-methoxyphenyl]methyl]-1-methoxybenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-22-18-5-3-14(7-9-20)11-16(18)13-17-12-15(8-10-21)4-6-19(17)23-2/h3-6,11-12H,7-10,13H2,1-2H3 |
InChIキー |
ZDNJDEJHRKMGBR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCl)CC2=C(C=CC(=C2)CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


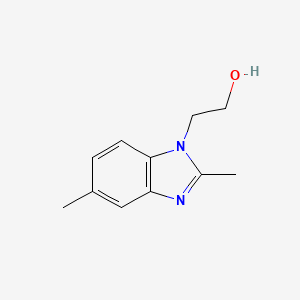
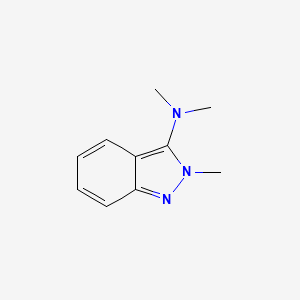
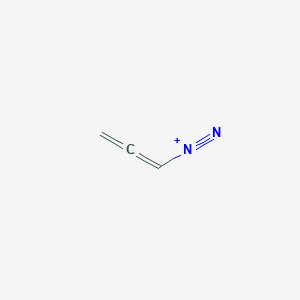
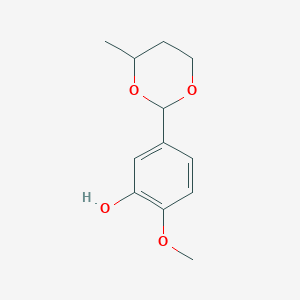
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
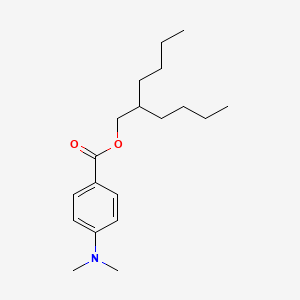
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
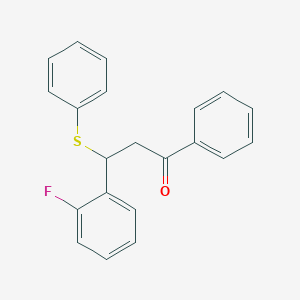
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)
